molecular formula C20H14ClN5O3S2 B2745725 N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-10-1

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2745725
CAS No.: 892731-10-1
M. Wt: 471.93
InChI Key: URMMQLVFHAUIGN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core, substituted with a phenylsulfonyl group at position 3 and a 3-chloro-4-methoxyphenylamine moiety at position 3. The compound belongs to a class of triazolopyrimidine derivatives known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity .

Synthetic routes for analogous thieno-triazolopyrimidines often involve one-pot cyclization strategies. For example, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines are synthesized via reactions between thiophene-based precursors and triazole-forming reagents under catalytic conditions, yielding high-purity products after chromatographic purification .

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S2/c1-29-16-8-7-12(11-14(16)21)22-18-17-15(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMMQLVFHAUIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound belonging to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN5O2S
  • CAS Number : 892731-10-1

Structural Features

  • Thieno[2,3-e][1,2,3]triazolo moiety: This core structure is known for its diverse biological activities.
  • Phenylsulfonyl group : This functional group is often associated with enhanced solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been screened against various cancer cell lines:

Cancer Cell Line IC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3
MCF-7 (Breast)43.4

These results suggest that this compound exhibits significant cytotoxic effects against specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
P. aeruginosa20 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[2,3-e][1,2,3]triazolo compounds and evaluated their anticancer activity using the National Cancer Institute's 60 human tumor cell line screening panel. The results indicated that several derivatives exhibited potent activity with GI50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of the compound against clinical isolates of pathogenic bacteria. The results demonstrated that the compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Further investigations into its mode of action revealed potential inhibition of bacterial cell wall synthesis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions that include the formation of the thieno-triazolo-pyrimidine scaffold. Various methods such as nucleophilic substitutions and cyclization reactions are employed to achieve the desired structure. Characterization techniques like NMR (Nuclear Magnetic Resonance), mass spectrometry, and X-ray crystallography are used to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study published in Molecules highlighted its potential as an antimicrobial agent against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study:
A series of derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the phenylsulfonyl group enhanced the antibacterial activity significantly compared to standard antibiotics .

Anticancer Potential

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death.

Case Study:
In a study investigating its effects on human cancer cell lines, it was observed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values for various cancer cell lines were reported to be significantly lower than those for conventional chemotherapeutics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes.

Case Study:
In silico analyses predicted strong binding affinities to 5-LOX, indicating its potential as a lead compound for developing new anti-inflammatory drugs .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase

Comparison with Similar Compounds

Key Observations :

Sulfonyl Group Variations : Replacement of phenylsulfonyl with 4-trifluoromethylbenzenesulfonyl (as in , compound 3c) enhances bioactivity, likely due to increased electron-withdrawing effects and improved target binding .

Aromatic Amine Substituents : The 3-chloro-4-methoxyphenyl group in the target compound provides a balance between steric bulk and polarity, contrasting with smaller groups (e.g., m-tolyl in ) or heteroaromatic substituents (e.g., thiophen-2-ylmethyl in ).

Core Modifications: Non-triazole-containing analogues (e.g., ) exhibit reduced synthetic complexity but may lack the conformational rigidity critical for target selectivity .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The compound’s core structure, thieno-triazolo-pyrimidine, is typically synthesized via cyclization reactions. For example, one-pot procedures using acetic acid or methanol mixtures (e.g., CH₂Cl₂/acetic acid) have achieved yields up to 88% for related derivatives . Optimization involves adjusting solvent ratios (e.g., CH₂Cl₂/CH₃OH/Et₃N) and purification methods like prep-RP-HPLC for low-yield intermediates (e.g., 3% yield improved via multi-step chromatography) . Temperature control (60–90°C) and reagent stoichiometry (e.g., POCl₃ in cyclization) are critical for minimizing side products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting NMR signals be resolved?

¹H and ¹³C NMR (300–500 MHz in CDCl₃ or DMSO-d₆) are mandatory for structural confirmation, with key signals for sulfonyl (δ 7.5–8.5 ppm) and methoxyphenyl groups (δ 3.8–4.0 ppm) . Conflicting signals (e.g., overlapping aromatic protons) can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent swaps. Mass spectrometry (MS) with m/z accuracy <5 ppm validates molecular weight, while elemental analysis confirms purity (>95%) .

Q. How should researchers design stability studies under varying storage conditions?

Stability studies should test thermal degradation (40–80°C), photostability (UV-Vis exposure), and hydrolytic susceptibility (pH 3–9 buffers). Evidence suggests avoiding heat sources (P210) and moisture . Analytical HPLC or TLC monitors degradation products, such as sulfonyl group hydrolysis or triazole ring oxidation.

Advanced Research Questions

Q. How do structural modifications at the sulfonyl and methoxyphenyl groups influence biochemical activity?

Sulfonyl groups (e.g., 4-trifluoromethylbenzenesulfonyl in ) enhance binding to hydrophobic enzyme pockets, while methoxyphenyl substitutions modulate electronic effects (e.g., electron-donating groups improve solubility). Structure-activity relationship (SAR) studies require systematic substitution (e.g., isopropyl, trifluoromethoxy) followed by enzyme inhibition assays (e.g., urea transporter UT-B IC₅₀) . Computational docking (e.g., AutoDock) predicts binding modes by comparing substituent steric/electronic profiles .

Q. What strategies mitigate low yields in multi-step syntheses, particularly during cyclization and sulfonylation?

Low yields (e.g., 3% in intermediate steps) arise from poor regioselectivity in cyclization or sulfonylation side reactions. Mitigation includes:

  • Pre-activation : Using SOCl₂ to convert sulfonic acids to sulfonyl chlorides before coupling.
  • Catalytic additives : Triethylamine (Et₃N) or DMAP improves sulfonylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization yields (e.g., 77% in one-pot methods) .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions often stem from variable purity (>98% required for reliable IC₅₀), assay conditions (e.g., buffer pH, cell line variability), or metabolite interference. Normalize data using internal standards (e.g., control inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational and experimental methods validate the compound’s metabolic stability?

  • In silico : CYP450 metabolism prediction using software like Schrödinger’s ADMET Predictor.
  • In vitro : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS quantification of parent compound depletion.
  • Isotopic labeling : ¹⁴C-tracing identifies major metabolic pathways (e.g., demethylation of methoxyphenyl groups) .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR/MS data across labs using standardized protocols (e.g., identical solvent systems) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent, catalyst) .
  • Advanced Purification : For polar byproducts, combine flash chromatography (silica gel) with RP-HPLC (C18 column, acetonitrile/water gradients) .

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